

CAS number and molecular weight of Fosfenopril-d7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fosfenopril-d7

Cat. No.: B12413101

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In-Depth Technical Guide: Fosfenopril-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Fosfenopril-d7**, a deuterated analog of fosfenopril. It is primarily intended for use as an internal standard in analytical and pharmacokinetic research, particularly in studies involving the quantification of fosinopril and its active metabolite, fosinoprilat, by mass spectrometry.

Core Compound Data

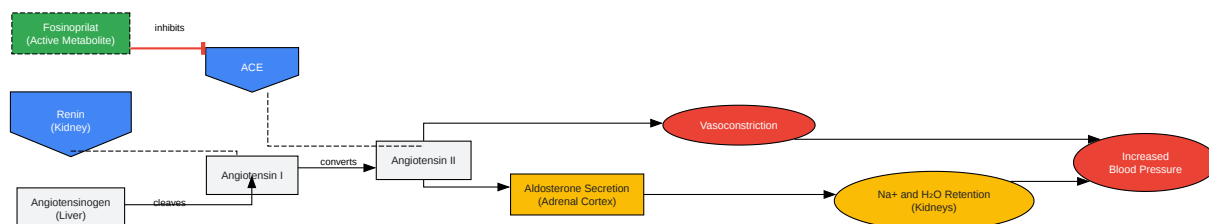
Fosfenopril-d7 is available in two primary forms: the free acid (often referred to as Fosinoprilat-d7) and the sodium salt (Fosinopril-d7 sodium salt). The key quantitative data for each form are summarized below for clarity and easy comparison.

Property	Fosfenopril-d7 (Fosinoprilat-d7)	Fosinopril-d7 Sodium Salt
CAS Number	1279220-43-7	1217819-83-4[1][2][3]
Molecular Formula	C ₂₃ H ₂₇ D ₇ NO ₅ P	C ₃₀ H ₃₈ D ₇ NO ₇ P·Na[1][4]
Molecular Weight	442.54 g/mol	592.7 g/mol
Synonyms	Fosinoprilat-d7	Fosinopril-d7 Sodium Salt
Typical Use	Deuterated internal standard for the quantification of fosinoprilat.	Deuterated internal standard for the quantification of fosinopril by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Solubility	No data available.	Soluble in Acetonitrile:Methanol (1:1), DMSO, and Water.
Storage	No data available.	-20°C

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Fosfenopril is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fosinoprilat. Fosinoprilat is a potent and competitive inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

The inhibition of ACE by fosinoprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. By blocking the production of angiotensin II, fosinoprilat leads to vasodilation (widening of blood vessels) and a reduction in sodium and water retention, thereby lowering blood pressure.

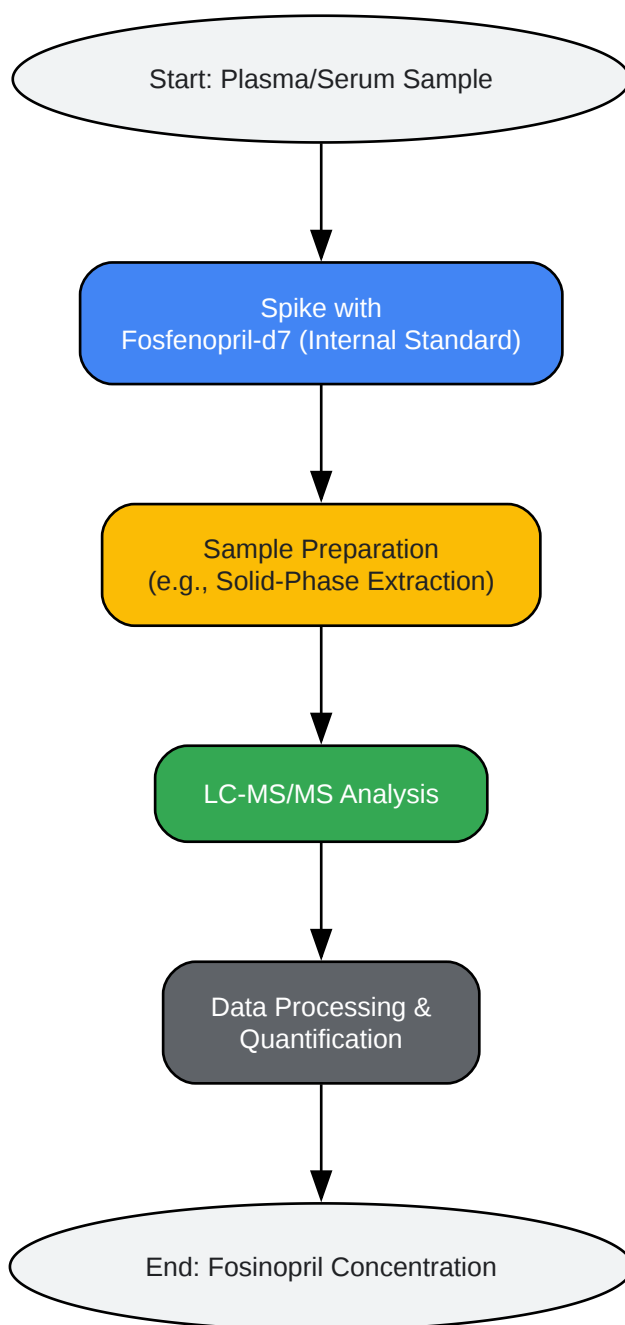


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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Fosinoprilat.

Experimental Protocols: Quantification of Fosinopril using Fosfenopril-d7 Internal Standard

Fosfenopril-d7 sodium salt is intended for use as an internal standard for the accurate quantification of fosinopril in biological matrices such as plasma or serum by LC-MS/MS. A general workflow for such an analysis is provided below.



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Caption: General workflow for the quantification of Fosinopril using a deuterated internal standard.

Detailed Methodologies

1. Sample Preparation (Solid-Phase Extraction - SPE)

A sensitive and reproducible method for extracting fosinopril and its active metabolite from human serum involves solid-phase extraction.

- **Sample Pre-treatment:** To minimize the hydrolysis of fosinopril to fosinoprilat, acidification of the serum samples is recommended prior to extraction.
- **SPE Cartridge:** Hydrophilic-Lipophilic Balanced (HLB) reversed-phase SPE cartridges are effective for isolating the analytes.
- **Elution:** The analytes are typically eluted with a solvent mixture such as methanol and ammonium acetate buffer.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- **Chromatographic Separation:**
 - **Column:** A reversed-phase column, such as a C8 or C18, is commonly used.
 - **Mobile Phase:** A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water), often run in a gradient elution mode.
- **Mass Spectrometric Detection:**
 - **Ionization:** Electrospray ionization (ESI) in either positive or negative ion mode can be employed. The choice of polarity will depend on the specific analytes and desired sensitivity.
 - **Detection Mode:** Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both fosinopril and the **fosfenopril-d7** internal standard.

3. Data Analysis

- **Quantification:** The concentration of fosinopril in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (**Fosfenopril-d7**) and

comparing this ratio to a standard curve generated from samples with known concentrations of fosinopril.

This technical guide provides a foundational understanding of **Fosfenopril-d7** for its application in a research setting. For specific experimental conditions, optimization and validation according to regulatory guidelines are essential.

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- To cite this document: BenchChem. [CAS number and molecular weight of Fosfenopril-d7]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12413101#cas-number-and-molecular-weight-of-fosfenopril-d7\]](https://www.benchchem.com/product/b12413101#cas-number-and-molecular-weight-of-fosfenopril-d7)

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